4-(2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. This compound exhibits significant biological activity, particularly in the field of cancer research. The imidazo[2,1-b]thiazole moiety is known for its pharmacological properties, making it a valuable scaffold in medicinal chemistry.
The synthesis and characterization of 4-(2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide have been documented in various scientific literature and patents. The compound's structure and biological activity have been explored through studies focusing on its interaction with specific biological targets, particularly the Vascular Endothelial Growth Factor Receptor 2.
This compound can be classified as a heterocyclic organic compound due to the presence of nitrogen and sulfur in its ring structure. It is also categorized under antitumor agents due to its potential effects on cancer cell lines.
The synthesis of 4-(2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide typically involves several key steps:
The synthetic routes may vary based on the desired yield and purity. Industrial production may involve optimizing these routes using continuous flow reactors for better control over reaction conditions.
The molecular formula of 4-(2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide is C₁₈H₁₈ClN₃O₂S. The structure includes:
The compound's molecular weight is approximately 357.87 g/mol. The arrangement of atoms within the molecule contributes to its biological activity and solubility properties.
4-(2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide can undergo several chemical reactions:
Reaction Type | Reagent | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic medium |
Reduction | Sodium borohydride | Methanol |
Substitution | Sodium hydroxide | Aqueous medium |
The primary target of 4-(2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The compound interacts with VEGFR2 by inhibiting its activity, which plays a crucial role in angiogenesis.
Research indicates that this compound binds to the ATP-binding site of VEGFR2, effectively inhibiting its kinase activity. This inhibition leads to decreased angiogenesis and has implications for cancer treatment.
The compound is typically characterized by its crystalline form, which can be evaluated through techniques such as X-ray crystallography to determine its solid-state structure.
Relevant chemical properties include solubility in various solvents and stability under different pH conditions. The presence of functional groups influences these properties significantly.
4-(2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide has significant applications in scientific research:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2